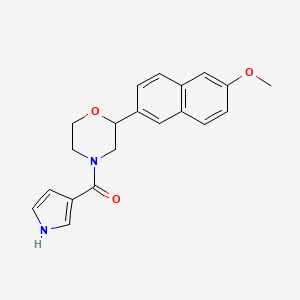
2-(6-methoxy-2-naphthyl)-4-(1H-pyrrol-3-ylcarbonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-methoxy-2-naphthyl)-4-(1H-pyrrol-3-ylcarbonyl)morpholine, also known as MNPA, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. MNPA is a morpholine derivative that has shown promising results in scientific research, particularly in the areas of neuroscience and drug discovery.
Wirkmechanismus
2-(6-methoxy-2-naphthyl)-4-(1H-pyrrol-3-ylcarbonyl)morpholine works by binding to nicotinic acetylcholine receptors in the brain, which are a type of ion channel that is involved in the transmission of signals between neurons. By binding to these receptors, this compound can modulate their activity, leading to changes in neuronal signaling and behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects, including changes in synaptic transmission, alterations in gene expression, and improvements in cognitive function. This compound has also been shown to have potential therapeutic applications in the treatment of diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
2-(6-methoxy-2-naphthyl)-4-(1H-pyrrol-3-ylcarbonyl)morpholine has several advantages for use in lab experiments, including its high selectivity for nicotinic acetylcholine receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its relatively short half-life and the need for further optimization to improve its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for research on 2-(6-methoxy-2-naphthyl)-4-(1H-pyrrol-3-ylcarbonyl)morpholine, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in various diseases, and the use of this compound as a tool for studying the central nervous system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neuronal signaling and behavior.
Synthesemethoden
2-(6-methoxy-2-naphthyl)-4-(1H-pyrrol-3-ylcarbonyl)morpholine can be synthesized using a variety of methods, including the reaction of 2-(6-methoxy-2-naphthyl)acetic acid with 1H-pyrrole-3-carboxylic acid, followed by the addition of morpholine and a coupling agent. Another method involves the reaction of 2-(6-methoxy-2-naphthyl)acetic acid with 1H-pyrrole-3-carboxylic acid, followed by the addition of morpholine and an activating agent.
Wissenschaftliche Forschungsanwendungen
2-(6-methoxy-2-naphthyl)-4-(1H-pyrrol-3-ylcarbonyl)morpholine has been extensively studied for its potential applications in scientific research. One area of interest is its use as a tool for studying the central nervous system. This compound has been shown to selectively bind to nicotinic acetylcholine receptors in the brain, which are involved in a variety of physiological processes, including learning and memory.
Eigenschaften
IUPAC Name |
[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-(1H-pyrrol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-18-5-4-14-10-16(3-2-15(14)11-18)19-13-22(8-9-25-19)20(23)17-6-7-21-12-17/h2-7,10-12,19,21H,8-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEQGSJTPUJKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)C(=O)C4=CNC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-bromobenzoyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5356162.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5356165.png)
![methyl 2-{[(2-methoxyphenyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5356167.png)
![7-(aminoacetyl)-N,N-dimethyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5356174.png)
![N-{2-(4-chlorophenyl)-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}-2-furamide](/img/structure/B5356178.png)

![3-(4-methylphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5356184.png)
![N-(4-bromophenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5356191.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B5356211.png)
![(3S*,4R*)-3-methoxy-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5356224.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5356235.png)
![1-(ethylsulfonyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5356241.png)

![N-{5-[(cyclopropylamino)sulfonyl]-2-methoxyphenyl}-2-fluorobenzamide](/img/structure/B5356255.png)
